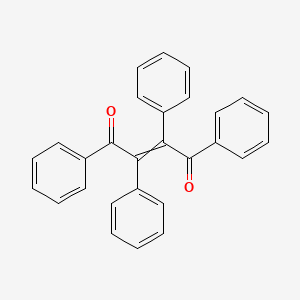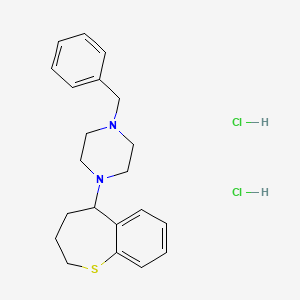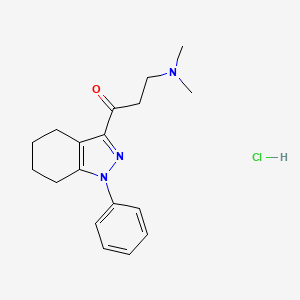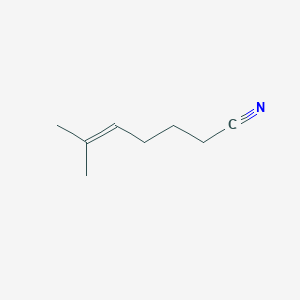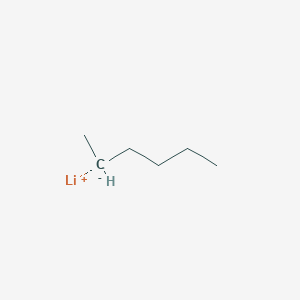
lithium;hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium hexane is a compound that combines lithium, an alkali metal, with hexane, a hydrocarbon. Lithium is known for its high reactivity and is commonly used in various chemical reactions and industrial applications. Hexane, on the other hand, is a simple alkane with six carbon atoms and is often used as a non-polar solvent in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium hexane typically involves the reaction of lithium metal with hexane in the presence of a catalyst. One common method is the reaction of an alkyl or aryl chloride with lithium metal in hexane. The reaction can be represented as follows: [ \text{RCl} + 2\text{Li} \rightarrow \text{RLi} + \text{LiCl} ] This reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of lithium compounds often involves the extraction of lithium from lithium-containing minerals such as spodumene and lepidolite. The extracted lithium is then reacted with hexane to produce lithium hexane. The process involves several steps, including roasting the lithium ore, leaching with sulfuric acid, and finally reacting with hexane .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium hexane undergoes various types of chemical reactions, including:
Oxidation: Lithium can be oxidized to form lithium oxide.
Reduction: Lithium hexane can act as a reducing agent in organic synthesis.
Substitution: Lithium hexane can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with lithium hexane include halogens, oxygen, and various organic compounds. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving lithium hexane depend on the specific reaction conditions and reagents used. For example, the reaction with halogens can produce lithium halides, while oxidation can produce lithium oxide .
Applications De Recherche Scientifique
Lithium hexane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Lithium compounds are used in the treatment of bipolar disorder and other psychiatric conditions.
Industry: Used in the production of high-energy-density batteries and other electronic devices.
Mécanisme D'action
The mechanism of action of lithium hexane involves its interaction with various molecular targets and pathways. In biological systems, lithium ions can modulate the activity of enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA). These interactions can influence neurotransmitter signaling and neuronal function, contributing to its mood-stabilizing effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Grignard Reagents: Similar to lithium hexane, Grignard reagents are organometallic compounds used in organic synthesis.
Organolithium Compounds: Other organolithium compounds, such as butyllithium, share similar reactivity and applications with lithium hexane.
Uniqueness
Lithium hexane is unique in its combination of lithium’s high reactivity and hexane’s non-polar solvent properties. This makes it particularly useful in specific organic synthesis reactions where a non-polar environment is required .
Propriétés
Numéro CAS |
13406-09-2 |
|---|---|
Formule moléculaire |
C6H13Li |
Poids moléculaire |
92.1 g/mol |
Nom IUPAC |
lithium;hexane |
InChI |
InChI=1S/C6H13.Li/c1-3-5-6-4-2;/h3H,4-6H2,1-2H3;/q-1;+1 |
Clé InChI |
KXNASDIZDONYKA-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CCCC[CH-]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


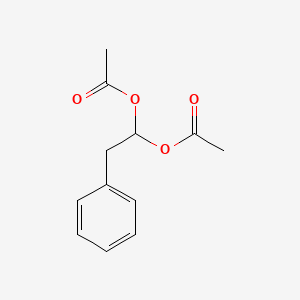
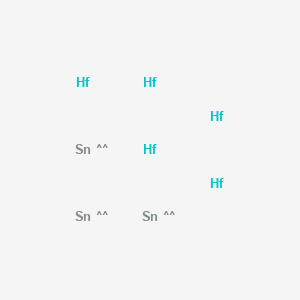

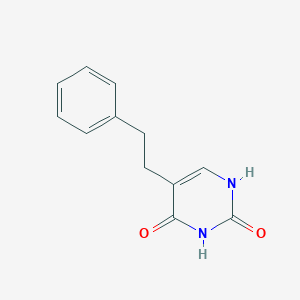
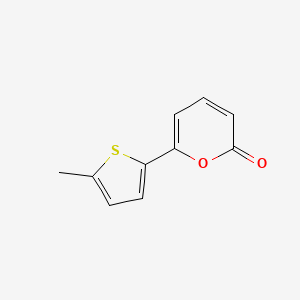


![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
